molecular formula C22H29NO3S B2913849 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one CAS No. 1797873-90-5

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one

Cat. No.: B2913849
CAS No.: 1797873-90-5
M. Wt: 387.54
InChI Key: KVOUUTCWCOCGNG-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted with an isobutylsulfonyl group at the 4-position, linked via a propan-1-one chain to a naphthalen-1-yl moiety.

Properties

IUPAC Name

1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-naphthalen-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3S/c1-17(2)16-27(25,26)20-12-14-23(15-13-20)22(24)11-10-19-8-5-7-18-6-3-4-9-21(18)19/h3-9,17,20H,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOUUTCWCOCGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, often referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Piperidine Ring : A six-membered saturated heterocyclic ring containing one nitrogen atom.
  • Naphthalene Group : A polycyclic aromatic hydrocarbon that contributes to the lipophilicity of the compound.
  • Isobutylsulfonyl Group : Enhances the compound's solubility and may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Research indicates that sulfonamide derivatives can act as inhibitors of specific receptors or transporters, potentially affecting neurotransmission and cellular signaling pathways.

Key Mechanisms:

  • Glycine Transporter Inhibition : Similar compounds have shown effectiveness in inhibiting glycine transporters, which play a crucial role in neurotransmission in the central nervous system (CNS) .
  • Dopamine Receptor Modulation : Derivatives with similar structures have been reported to interact with dopamine receptors, influencing dopaminergic signaling pathways .

Biological Activity Data

The following table summarizes key findings from various studies related to the biological activity of similar compounds:

Study Compound Biological Activity IC50/EC50 Notes
GlyT-1 InhibitorInhibition of glycine transport50 nMEffective in rodent models
Dopamine Transporter ModulatorBinding affinity to DAT17.6 nMComparable to GBR 12909
HAT1 InhibitorInhibition of histone acetylation62.6 µMPotential anti-cancer activity

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

Case Study 1: GlyT-1 Inhibition

A study investigated a series of sulfonamide derivatives for their ability to inhibit glycine transporters. The results indicated that modifications in the piperidine structure significantly affected their inhibitory potency, suggesting that similar modifications could enhance the activity of our compound .

Case Study 2: Neurotransmitter Interaction

Another research effort focused on the interaction of naphthalene-based compounds with dopamine receptors. The findings revealed that certain substitutions could improve binding affinity and selectivity for dopamine transporters, providing insights into potential therapeutic applications for disorders like schizophrenia and depression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Target Compound
  • Structure : 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one
  • Key Features: Naphthalen-1-yl: Imparts hydrophobicity and planar aromaticity.
  • Estimated Molecular Weight : ~410–420 g/mol (based on analogs).
Analog 1 : 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one (CAS 1797836-66-8)
  • Substituents : Methylsulfonylphenyl instead of naphthalene.
  • Molecular Weight : 415.6 g/mol.
Analog 2 : 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one (CAS 1797836-75-9)
  • Substituents : Trifluoromethylphenyl instead of naphthalene.
  • Molecular Weight : 405.5 g/mol.
  • Key Differences : The electron-withdrawing trifluoromethyl group may alter electronic properties, affecting binding to targets like enzymes or receptors .
Analog 3 : 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one (CAS 10320-49-7)
  • Substituents: Dimethylamino group instead of piperidine-sulfonyl.
  • Molecular Weight : ~243 g/mol (estimated from formula).
  • Key Differences: Lacks the piperidine-sulfonyl moiety, reducing complexity and polarity. The dimethylamino group introduces basicity, which could influence pharmacokinetics .

Modifications to the Piperidine Core

Analog 4 : (R)-2-Amino-1-(4-(2-methoxy-1-naphthoyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one (8h, PS6)
  • Substituents: Methoxy-naphthoyl and amino groups on the piperidine-propanone backbone.
  • Molecular Weight: Not explicitly stated, but likely >450 g/mol.
  • Key Differences: The additional methoxy and amino groups may enhance hydrogen-bonding capacity, as evidenced by its role as a histone deacetylase (HDAC) modulator .
Analog 5 : 1-(4-((1H-Imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 1286722-50-6)
  • Substituents : Imidazole-methyl on piperidine; phenylsulfonyl instead of isobutylsulfonyl.
  • Molecular Weight : 361.5 g/mol.

Heterocyclic and Pharmacologically Relevant Analogs

Analog 6 : 1-{4-[7-(Naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one (K9M)
  • Substituents : Tetrahydropyrido-pyrimidine linked to piperazine.
  • Molecular Weight : 401.5 g/mol.
  • Key Differences : The fused heterocyclic system may confer selectivity for kinase targets, contrasting with the simpler piperidine-sulfonyl motif in the target compound .
Analog 7 : 3-(4-(3-(Dimethylamino)-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one
  • Substituents: Dimethylamino-propoxy-naphthalene and phenylpropanone.
  • Molecular Weight : 437.57 g/mol.
  • Key Differences : As a Dapoxetine impurity, this compound highlights structural features influencing serotonin reuptake inhibition, though the target compound’s sulfonyl group may steer activity toward distinct pathways .

Comparative Data Table

Compound Name Substituents (R) Molecular Weight (g/mol) Key Features Reference
Target Compound Naphthalen-1-yl ~410–420 Bulky hydrophobic group; polar sulfonyl Estimated
Analog 1 (CAS 1797836-66-8) 4-(Methylsulfonyl)phenyl 415.6 High polarity; potential for sulfonic acid interactions
Analog 2 (CAS 1797836-75-9) 4-(Trifluoromethyl)phenyl 405.5 Electron-withdrawing CF₃; altered electronic properties
Analog 3 (CAS 10320-49-7) Dimethylamino ~243 Simplified structure; basic amine
Analog 4 (8h, PS6) Methoxy-naphthoyl, amino >450 HDAC modulation; enhanced hydrogen bonding
Analog 5 (CAS 1286722-50-6) Imidazole-methyl, phenylsulfonyl 361.5 Metal coordination potential; smaller sulfonyl group

Key Findings and Implications

Polarity and Solubility : Sulfonyl-containing analogs (Target, Analog 1, Analog 5) exhibit higher polarity than trifluoromethyl or naphthalene-only derivatives, suggesting improved solubility in polar solvents.

Biological Activity : The naphthalene moiety in the target compound and Analog 7 may facilitate aromatic stacking in hydrophobic binding pockets, whereas sulfonyl groups (Target, Analog 1) could mimic sulfonamide drugs in targeting enzymes like carbonic anhydrases .

Synthetic Complexity : Piperidine-sulfonyl derivatives (Target, Analog 1, Analog 2) likely require multi-step syntheses involving sulfonylation and coupling, contrasting with simpler amines (Analog 3) or heterocycles (Analog 6).

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